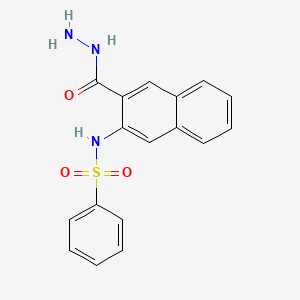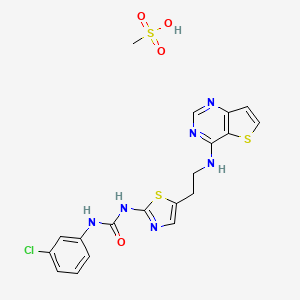
18BIOder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18BIOder is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a hydroxyamino group, and a methyl group attached to the indole core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18BIOder typically involves multi-step organic reactions. One common method includes the chlorination of 7-methylindole followed by the introduction of the hydroxyamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 18BIOder undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Applications De Recherche Scientifique
18BIOder has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 18BIOder involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
- 6-Chloro-3-amino-7-methylindol-2-one
- 6-Chloro-3-nitro-7-methylindol-2-one
- 6-Bromo-3-(hydroxyamino)-7-methylindol-2-one
Comparison: Compared to its analogs, 18BIOder exhibits unique properties due to the presence of the hydroxyamino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Propriétés
Numéro CAS |
275374-93-1 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
Clé InChI |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
SMILES isomérique |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
SMILES canonique |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
18BIOder; 18-BIOder; 18 BIOder; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)





![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)







